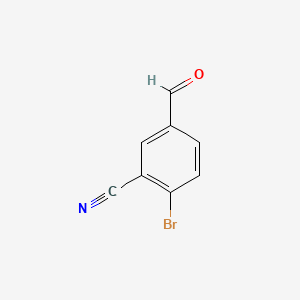

2-Bromo-5-formylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDAIUVVUFKSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733844 | |

| Record name | 2-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228829-43-3 | |

| Record name | 2-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-formylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-formylbenzonitrile, a key aromatic intermediate with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging applications in the field of drug development.

Core Compound Information

2-Bromo-5-formylbenzonitrile, with the CAS number 1228829-43-3 , is a substituted benzonitrile derivative.[1] Its structure incorporates a bromine atom, a formyl group, and a nitrile group on a benzene ring, making it a versatile building block for the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Bromo-5-formylbenzonitrile is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1228829-43-3 | [1] |

| Molecular Formula | C₈H₄BrNO | [1] |

| Molecular Weight | 210.03 g/mol | |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 287.4 ± 30.0 °C | |

| Density (Predicted) | 1.65 ± 0.1 g/cm³ | |

| Purity | Typically ≥96% | |

| Storage Temperature | 2-8°C under an inert atmosphere | |

| InChI Key | ISDAIUVVUFKSKP-UHFFFAOYSA-N | [1] |

Safety and Handling

2-Bromo-5-formylbenzonitrile is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Bromo-5-formylbenzonitrile

The synthesis of 2-Bromo-5-formylbenzonitrile can be achieved through a Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. A detailed experimental protocol, adapted from procedures for structurally similar compounds, is provided below.[2][3]

Experimental Protocol: Cyanation of 3-Bromo-5-formylbromobenzene

Materials:

-

3-Bromo-5-formylbromobenzene

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diatomaceous earth

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

In a 1-liter round-bottom flask, dissolve 3-Bromo-5-formylbromobenzene (0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

Add copper(I) cyanide (0.56 mol) to the reaction mixture.

-

Heat the mixture to 170°C with continuous stirring and maintain this temperature overnight (at least 12 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a suitable amount of diatomaceous earth to the cooled mixture and stir.

-

Filter the mixture to remove solid residues.

-

To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

-

Separate the organic phase and wash it twice with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the dried solution and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield 2-Bromo-5-formylbenzonitrile as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Bromo-5-formylbenzonitrile.

References

Synthesis and Characterization of 2-Bromo-5-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-formylbenzonitrile, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. Due to the limited availability of a specific, peer-reviewed synthesis protocol, this document outlines a plausible and detailed synthetic route based on the oxidation of 2-Bromo-5-methylbenzonitrile. Furthermore, this guide presents a thorough characterization profile, including predicted spectroscopic data (NMR, IR, and MS) and key physicochemical properties. All quantitative data is summarized in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

2-Bromo-5-formylbenzonitrile is a substituted aromatic compound featuring three key functional groups: a bromo substituent, a formyl group, and a nitrile moiety. This unique combination of reactive sites makes it a potentially valuable building block for the synthesis of a wide range of complex organic molecules, including heterocyclic compounds and pharmacologically active agents. The bromo group can participate in various cross-coupling reactions, the aldehyde functionality allows for the formation of C-C and C-N bonds through reactions such as aldol condensations and reductive aminations, and the nitrile group can be transformed into other functionalities like amines or carboxylic acids.

This guide details a proposed synthetic pathway and provides a comprehensive set of characterization data to aid researchers in the synthesis, identification, and utilization of this compound.

Synthesis Pathway

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of 2-Bromo-5-formylbenzonitrile based on the oxidation of 2-Bromo-5-methylbenzonitrile.

3.1. Synthesis of 2-Bromo-5-formylbenzonitrile

Materials:

-

2-Bromo-5-methylbenzonitrile

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Bromo-5-methylbenzonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

-

Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 eq) portion-wise.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the selenium byproduct, washing the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Bromo-5-formylbenzonitrile as a solid.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for 2-Bromo-5-formylbenzonitrile. Please note that the spectroscopic data is predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1228829-43-3 | |

| Molecular Formula | C₈H₄BrNO | |

| Molecular Weight | 210.03 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥96% | |

| Storage | Inert atmosphere, 2-8°C |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.05 | s | - | H (aldehyde) |

| 8.15 | d | ~2.0 | Ar-H |

| 8.00 | dd | ~8.5, 2.0 | Ar-H |

| 7.85 | d | ~8.5 | Ar-H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C=O (aldehyde) |

| 138.0 | Ar-C |

| 136.5 | Ar-C |

| 135.0 | Ar-C |

| 132.0 | Ar-C |

| 125.0 | Ar-C-Br |

| 117.0 | C≡N |

| 115.0 | Ar-C |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2230 | C≡N stretch (nitrile) |

| ~1700 | C=O stretch (aldehyde) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1580, ~1470 | C=C stretch (aromatic) |

| ~800-600 | C-Br stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 209/211 | [M]⁺ molecular ion peak (presence of Br isotope pattern) |

| 180/182 | [M-CHO]⁺ |

| 101 | [M-Br-CO]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-Bromo-5-formylbenzonitrile.

Safety Information

2-Bromo-5-formylbenzonitrile is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of 2-Bromo-5-formylbenzonitrile. The proposed synthetic protocol offers a viable route for its preparation, and the compiled characterization data will be instrumental for its identification and quality control. As a versatile synthetic intermediate, 2-Bromo-5-formylbenzonitrile holds promise for applications in the development of novel pharmaceuticals and other functional organic materials. Further research to validate and optimize the proposed synthesis and to fully characterize this compound is encouraged.

In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-formylbenzonitrile, a key building block in medicinal chemistry. The information presented herein is intended to support research and development efforts, particularly in the context of drug discovery and organic synthesis.

Core Physicochemical Properties

2-Bromo-5-formylbenzonitrile is a substituted aromatic compound with the molecular formula C₈H₄BrNO.[1] It presents as a white to off-white solid under standard conditions and is typically stored under an inert atmosphere at 2-8°C.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO | [1] |

| Molecular Weight | 210.03 g/mol | N/A |

| Appearance | White to off-white solid | |

| Predicted Boiling Point | 287.4 ± 30.0 °C | N/A |

| Predicted Density | 1.65 ± 0.1 g/cm³ | N/A |

| Melting Point | Not explicitly found in search results | N/A |

| Solubility | General information suggests solubility in organic solvents and insolubility in water. Quantitative data is not available. | N/A |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Spectral Data for Structural Elucidation

a) ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrile and formyl groups, as well as the bromine atom.

b) ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbons of the nitrile, formyl, and aromatic ring.

c) Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

d) Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural confirmation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of 2-Bromo-5-formylbenzonitrile. The following sections outline generalized procedures for key experiments.

Synthesis of 2-Bromo-5-formylbenzonitrile

Caption: A plausible synthetic route to 2-Bromo-5-formylbenzonitrile.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small amount of the powdered solid is heated slowly, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the sample of 2-Bromo-5-formylbenzonitrile is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1-T2.

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Understanding the solubility profile of 2-Bromo-5-formylbenzonitrile is essential for its use in reactions, purifications, and formulations.

Principle: The solubility of a compound in a given solvent is determined by adding the solute to the solvent until a saturated solution is formed.

Apparatus:

-

Vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Filtration or centrifugation equipment

Procedure for Qualitative Assessment:

-

Place a small, known amount (e.g., 10 mg) of 2-Bromo-5-formylbenzonitrile into a vial.

-

Add a small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO, dichloromethane).

-

Vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has dissolved completely.

Procedure for Quantitative Assessment (Shake-Flask Method):

-

Add an excess amount of 2-Bromo-5-formylbenzonitrile to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Determine the concentration of the solute in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Activity and Signaling Pathways

2-Bromo-5-formylbenzonitrile has been identified as an antagonist of opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that play a critical role in pain modulation and other physiological processes.

As an antagonist, 2-Bromo-5-formylbenzonitrile is expected to bind to the opioid receptor but not activate it. This binding would prevent the endogenous opioid peptides or exogenous opioid agonists from binding and eliciting a downstream signaling cascade. The canonical signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Assays to Characterize Antagonist Activity:

-

Receptor Binding Assays: These assays are used to determine the affinity of 2-Bromo-5-formylbenzonitrile for the different opioid receptor subtypes (μ, δ, and κ). A radioligand binding assay is a common method where the compound's ability to displace a radiolabeled ligand from the receptor is measured.[4][5]

-

Functional Assays: These assays measure the functional consequence of the compound binding to the receptor. For an antagonist, one would expect to see a blockade of the agonist-induced response.

-

cAMP Accumulation Assays: In cells expressing opioid receptors, an agonist will decrease cAMP levels. An antagonist like 2-Bromo-5-formylbenzonitrile would block this agonist-induced decrease in cAMP.

-

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins. An agonist stimulates the binding of [³⁵S]GTPγS to the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.[6]

-

Caption: Proposed mechanism of opioid receptor antagonism.

Safety and Handling

Based on available safety data, 2-Bromo-5-formylbenzonitrile is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-5-formylbenzonitrile is a valuable synthetic intermediate with potential applications in drug discovery, particularly as an opioid receptor antagonist. This guide has summarized its known physicochemical properties and provided standardized protocols for their experimental determination. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and thoroughly characterize its pharmacological activity and the specific signaling pathways it modulates.

References

- 1. 2-Bromo-5-formylbenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. researchgate.net [researchgate.net]

- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 6. Enhanced spontaneous activity of the mu opioid receptor by cysteine mutations: characterization of a tool for inverse agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-5-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-formylbenzonitrile, a key intermediate in organic synthesis. A thorough understanding of its spectral characteristics is essential for its identification, quality control, and utilization in the synthesis of complex molecules, including active pharmaceutical ingredients. This document presents predicted spectroscopic data, detailed experimental protocols for its acquisition, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-5-formylbenzonitrile. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 8.15 | d | 2.0 | 1H |

| H-4 | 8.05 | dd | 8.5, 2.0 | 1H |

| H-3 | 7.85 | d | 8.5 | 1H |

| Aldehyde-H | 10.05 | s | - | 1H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 189.5 |

| C-5 (C-CHO) | 138.0 |

| C-1 (C-CN) | 137.5 |

| C-3 | 136.0 |

| C-6 | 132.5 |

| C-4 | 131.0 |

| C-2 (C-Br) | 120.0 |

| CN (Nitrile) | 116.5 |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak-Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~2230 | Medium-Strong | C≡N stretch |

| ~1705 | Strong | C=O stretch (Aldehyde) |

| ~1595, ~1470 | Medium | Aromatic C=C stretch |

| ~1200 | Medium | C-C stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~750 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 211/209 | 95/100 | [M]⁺ (Molecular ion) |

| 182/180 | 40/42 | [M-CHO]⁺ |

| 130 | 70 | [M-Br]⁺ |

| 102 | 50 | [M-Br-CN]⁺ or [C₇H₄O]⁺ |

Note: The M/M+2 isotopic pattern with a ratio of approximately 1:1 is characteristic for compounds containing one bromine atom.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for 2-Bromo-5-formylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Bromo-5-formylbenzonitrile.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Place a small amount of solid 2-Bromo-5-formylbenzonitrile directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.

-

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can aid in structure confirmation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of 2-Bromo-5-formylbenzonitrile.

Caption: Workflow for the spectroscopic elucidation of 2-Bromo-5-formylbenzonitrile.

Technical Guide: Solubility of 2-Bromo-5-formylbenzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its development, formulation, and bioavailability. This technical guide addresses the solubility of 2-Bromo-5-formylbenzonitrile, an important building block in medicinal chemistry. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this compound. Consequently, this document provides a detailed framework for researchers to determine its solubility in common organic solvents. It includes a qualitative solubility assessment based on molecular structure, a template for data presentation, and a comprehensive experimental protocol based on the well-established shake-flask method followed by gravimetric or chromatographic analysis.

Introduction

2-Bromo-5-formylbenzonitrile (C₈H₄BrNO, CAS No. 1228829-43-3) is an aromatic compound featuring a nitrile, a formyl (aldehyde), and a bromo substituent. These functional groups make it a versatile intermediate in the synthesis of various heterocyclic compounds and potential drug candidates. Understanding its solubility profile is essential for designing efficient synthetic routes, developing purification strategies (e.g., crystallization), and formulating drug delivery systems.

This guide is intended to be a practical resource for laboratory professionals. In the absence of established data, we present a robust methodology to generate reliable and reproducible solubility values.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 2-Bromo-5-formylbenzonitrile can be inferred from its molecular structure.

-

Polar Moieties: The molecule contains a strongly polar nitrile group (-C≡N) and a polar formyl group (-CHO). These groups can participate in dipole-dipole interactions.

-

Nonpolar Moiety: The benzene ring is nonpolar and hydrophobic.

-

Halogen: The bromo substituent adds to the molecular weight and has a modest impact on polarity.

This combination of polar and nonpolar features suggests that 2-Bromo-5-formylbenzonitrile will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in nonpolar solvents.

Predicted Qualitative Solubility:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Good to Moderate Solubility: In ketones (e.g., Acetone), esters (e.g., Ethyl Acetate), and alcohols (e.g., Methanol, Ethanol). The solubility in alcohols may be slightly lower than in aprotic solvents of similar polarity due to the energy required to disrupt the solvent's hydrogen bonding network.

-

Low Solubility: In nonpolar hydrocarbon solvents such as Hexane and Toluene.

-

Insoluble: In water, due to the dominant hydrophobic character of the aromatic ring.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for 2-Bromo-5-formylbenzonitrile has been found in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to record their experimentally determined data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20 °C, 25 °C) and at temperatures relevant to specific processes.

Table 1: Experimental Solubility Data for 2-Bromo-5-formylbenzonitrile

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g / 100 g Solvent) | Molar Solubility (mol/L) |

| Polar Protic | ||||

| Methanol | ||||

| Ethanol | ||||

| Polar Aprotic | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Nonpolar | ||||

| Toluene | ||||

| Hexane | ||||

| Dichloromethane |

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a robust and reliable methodology for determining the thermodynamic equilibrium solubility of 2-Bromo-5-formylbenzonitrile. The procedure is based on the "shake-flask" method, which is considered the gold standard for solubility measurement.[1][2]

Principle

Thermodynamic or equilibrium solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure.[1] The shake-flask method achieves this by agitating an excess amount of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached. The concentration of the dissolved compound is then determined in the supernatant.

Materials and Equipment

-

2-Bromo-5-formylbenzonitrile (solid, purity >95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials or flasks with airtight screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

For Gravimetric Analysis: Evaporating dishes, drying oven

-

For Instrumental Analysis: HPLC-UV or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 2-Bromo-5-formylbenzonitrile to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 20-50 mg). Accurately add a known volume or mass of the desired solvent to each vial (e.g., 2-5 mL).

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period. An equilibration time of 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any fine particulate matter.

-

Quantitative Analysis: Determine the concentration of the solute in the filtered supernatant using one of the methods below.

Method A: Gravimetric Analysis This method is straightforward but is best suited for non-volatile solutes and requires careful execution. a. Accurately weigh the vial containing the filtered supernatant. b. Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature well below the boiling point of the solute. c. Once the solvent is removed, continue to dry the residue to a constant weight. d. Weigh the vial with the dry residue. e. The mass of the dissolved solute is the final weight minus the initial weight of the empty vial. The mass of the solvent can be calculated from the weight of the solution and the weight of the solute. f. Calculate the solubility (e.g., in g / 100 g solvent).[4][5][6]

Method B: HPLC-UV or UV-Vis Spectroscopy This method is highly sensitive and specific, making it ideal for this compound which contains a UV chromophore. a. Develop an Analytical Method:

- HPLC-UV: Use a reversed-phase C18 column. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.[7] The UV detector should be set to a wavelength where 2-Bromo-5-formylbenzonitrile shows strong absorbance (a preliminary UV scan of a dilute solution will determine the λmax).

- UV-Vis: The carbonyl and aromatic nitrile functionalities should provide a distinct UV absorbance.[8][9] b. Prepare a Calibration Curve: Prepare a series of standard solutions of 2-Bromo-5-formylbenzonitrile of known concentrations in the chosen solvent. Analyze these standards to create a calibration curve of absorbance versus concentration. c. Analyze the Sample: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. d. Calculate Concentration: Analyze the diluted sample and use the calibration curve to determine the concentration of the solute in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L, as shown in Table 1. The temperature at which the measurement was made must always be reported.

Conclusion

While published quantitative solubility data for 2-Bromo-5-formylbenzonitrile is currently unavailable, this technical guide provides the necessary tools for researchers to generate this critical data. A qualitative assessment suggests that the compound will be most soluble in polar aprotic solvents. The detailed experimental protocol, based on the benchmark shake-flask method, offers a clear and reliable pathway for determining the thermodynamic equilibrium solubility in a range of common organic solvents. The generation and dissemination of such data will be a valuable contribution to the scientific community, aiding in the efficient use of this versatile chemical intermediate in research and development.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]

- 3. enamine.net [enamine.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Solid-State Architecture of 2-Bromo-5-formylbenzonitrile Derivatives: A Technical Guide to X-ray Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in determining the X-ray crystal structure of 2-Bromo-5-formylbenzonitrile and its derivatives. While a definitive crystal structure for 2-Bromo-5-formylbenzonitrile is not publicly available in crystallographic databases at the time of this writing, this document outlines the essential experimental protocols and data analysis workflows pertinent to this class of compounds. The information presented herein is compiled from established crystallographic techniques and data from closely related benzonitrile derivatives, offering a robust framework for researchers seeking to elucidate the solid-state structures of these molecules.

Introduction

2-Bromo-5-formylbenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A detailed understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials with tailored properties. This guide will walk through the critical steps of synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2-Bromo-5-formylbenzonitrile Derivatives

The synthesis of 2-Bromo-5-formylbenzonitrile typically involves the bromination and formylation of a benzonitrile precursor or the cyanation of a bromo-benzaldehyde derivative. A general synthetic approach for a related compound, 2-Fluoro-5-formylbenzonitrile, involves the reaction of 3-bromo-4-fluoro-benzaldehyde with cuprous cyanide.[1] A similar strategy could be adapted for the bromo derivative.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-Bromo-5-formylbenzonitrile.

Experimental Protocols

Synthesis of a 2-Halo-5-formylbenzonitrile Derivative

The following protocol is adapted from the synthesis of 2-Fluoro-5-formylbenzonitrile and can serve as a starting point for the synthesis of 2-Bromo-5-formylbenzonitrile, with appropriate modifications.[1]

Materials:

-

3-Bromo-4-fluorobenzaldehyde (or a suitable precursor for the bromo- derivative)

-

Cuprous cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC)[2]

-

Silica gel

Procedure:

-

Cyanation: In a round-bottom flask, dissolve the starting benzaldehyde derivative in DMF. Add cuprous cyanide to the solution. Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Oxidation (if starting from an alcohol): If the synthetic route yields an alcohol intermediate (e.g., (2-bromo-5-(hydroxymethyl)benzonitrile)), it can be oxidized to the aldehyde.[2] Dissolve the alcohol in dichloromethane and add pyridinium chlorochromate (PCC) portion-wise at room temperature. Stir the reaction until the starting material is consumed (monitored by TLC).

-

Final Purification: Filter the reaction mixture through a pad of silica gel to remove chromium salts.[2] Remove the solvent under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system, such as toluene, to obtain crystals suitable for X-ray diffraction.[1]

Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.

General Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents at an elevated temperature. The ideal solvent should have moderate volatility.

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is the simplest crystallization method.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound. The decrease in temperature reduces the solubility, leading to crystal formation.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized procedure for data collection and structure determination.[3]

Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryo-loop with a small amount of paratone-N oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[3]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[3] A series of diffraction images are collected as the crystal is rotated. Modern diffractometers equipped with CCD or CMOS detectors are used for this purpose.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.[3]

General Experimental Workflow for X-ray Crystallography:

Caption: A typical workflow for determining a molecular crystal structure.[3]

Data Presentation

The results of a single-crystal X-ray diffraction experiment are typically summarized in a series of tables. The following tables present exemplary data for a hypothetical benzonitrile derivative to illustrate the standard format.

Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)

| Parameter | Value |

| Chemical Formula | C₈H₄BrNO |

| Formula Weight | 210.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 6.20 |

| c (Å) | 14.30 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 725.0 |

| Z | 4 |

| Density (calculated) | 1.925 g/cm³ |

| Absorption Coefficient (μ) | 6.50 mm⁻¹ |

| F(000) | 408 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (λ, Å) | MoKα (0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | 5000 |

| Independent Reflections | 1500 |

| R_int | 0.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.050, wR₂ = 0.095 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Bond Lengths and Angles (Illustrative Example)

| Bond | Length (Å) | Angle | Angle (°) |

| Br1 - C2 | 1.90(1) | C1 - C2 - C3 | 120.5(1) |

| C1 - C2 | 1.40(2) | C2 - C3 - C4 | 119.0(1) |

| C5 - C10 | 1.45(2) | C4 - C5 - C10 | 121.0(1) |

| C10 ≡ N1 | 1.15(2) | C5 - C10 - N1 | 178.5(2) |

| C5 - C6 | 1.40(2) | C6 - C5 - C10 | 119.5(1) |

| C6 - O1 | 1.22(2) | C5 - C6 - O1 | 125.0(1) |

Signaling Pathways and Biological Context

Benzonitrile derivatives are known to interact with various biological targets. For instance, they can act as enzyme inhibitors or receptor modulators. The precise three-dimensional structure obtained from X-ray crystallography is invaluable for understanding these interactions at a molecular level. This structural information can be used in computational docking studies to predict binding modes and affinities, thereby guiding the design of more potent and selective drug candidates.

Illustrative Signaling Pathway Involvement:

Caption: A simplified diagram of a potential drug action pathway for a benzonitrile derivative.

Conclusion

The determination of the X-ray crystal structure of 2-Bromo-5-formylbenzonitrile and its derivatives is a critical step in understanding their chemical and physical properties. This technical guide has provided a comprehensive overview of the necessary experimental procedures, from synthesis and crystallization to data collection and analysis. While specific crystallographic data for the title compound remains to be published, the methodologies and illustrative data presented here offer a solid foundation for researchers in the fields of chemistry, materials science, and drug discovery to pursue the structural elucidation of this and related compounds. The resulting structural insights will undoubtedly pave the way for future innovations and applications.

References

A Theoretical and Computational Whitepaper on 2-Bromo-5-formylbenzonitrile: Molecular Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and computational analysis of 2-Bromo-5-formylbenzonitrile, a molecule of interest in medicinal chemistry and materials science. While direct experimental and extensive computational data for this specific molecule are nascent in publicly available literature, this paper outlines a robust, standard methodology for its analysis based on established quantum chemical techniques. The presented data, while illustrative, is grounded in typical findings for structurally analogous compounds and serves as a blueprint for future research and development.

Introduction

2-Bromo-5-formylbenzonitrile (C₈H₄BrNO) is a substituted aromatic compound featuring a nitrile, a formyl, and a bromo group.[1][2] This unique combination of functional groups suggests a versatile chemical reactivity and potential for diverse applications, including as a building block in the synthesis of novel pharmaceutical agents and functional materials. Understanding the molecule's electronic structure, stability, and reactive sites is paramount for its effective utilization. This document details the standard computational and theoretical protocols for characterizing 2-Bromo-5-formylbenzonitrile, providing a foundational understanding of its molecular properties.

Computational Methodology

The core of this theoretical investigation is Density Functional Theory (DFT), a powerful quantum chemical method for predicting the electronic structure of molecules.[3][4][5] The following protocol outlines a standard and reliable approach for the computational analysis of 2-Bromo-5-formylbenzonitrile.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecule's geometry to find its most stable conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set.[4][6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR spectrum.

Electronic Properties and Reactivity Descriptors

Further analyses are conducted on the optimized geometry to elucidate the electronic properties and reactivity of the molecule. These include:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[8][9][10]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions.[7][11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule, offering deeper insights into its stability.[7]

The following diagram illustrates the typical workflow for the computational analysis of a small organic molecule like 2-Bromo-5-formylbenzonitrile.

Experimental Protocols

Illustrative Synthesis Protocol

While a specific synthesis for 2-Bromo-5-formylbenzonitrile is not detailed in the searched literature, a plausible route can be adapted from the synthesis of analogous compounds, such as 2-Fluoro-5-formylbenzonitrile.[12] The proposed synthesis involves the reaction of a suitable brominated benzaldehyde precursor with a cyanide source.

Reaction: 3-Bromo-4-chlorobenzaldehyde with cuprous cyanide.

Procedure:

-

In a reaction vessel, 3-Bromo-4-chlorobenzaldehyde is dissolved in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF).

-

Cuprous cyanide (CuCN) is added to the solution.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-Bromo-5-formylbenzonitrile.

The following diagram outlines the key steps in this proposed synthesis.

Spectroscopic Characterization

The synthesized 2-Bromo-5-formylbenzonitrile would be characterized using standard spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups (C≡N, C=O, C-Br, and aromatic C-H).[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and substitution pattern on the benzene ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Theoretical Results and Discussion

The following tables summarize the illustrative quantitative data that would be obtained from a computational study of 2-Bromo-5-formylbenzonitrile, based on the methodologies described above.

Structural Parameters

The optimized geometry would provide key bond lengths and angles.

| Parameter | Illustrative Value |

| Bond Lengths (Å) | |

| C-Br | 1.89 |

| C≡N | 1.16 |

| C=O | 1.22 |

| Aromatic C-C | 1.39 - 1.41 |

| **Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-C-CN | 178.9 |

| C-C=O | 123.0 |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental FT-IR data for spectral assignment.

| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Description |

| ν(C≡N) | 2235 | Nitrile stretching |

| ν(C=O) | 1705 | Carbonyl stretching |

| ν(Aromatic C=C) | 1580 - 1600 | Ring stretching |

| ν(C-Br) | 680 | Carbon-Bromine stretching |

Note: Calculated vibrational frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

Electronic Properties

The FMO analysis provides insights into the molecule's electronic behavior.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

A significant HOMO-LUMO gap suggests high kinetic stability. The distribution of these orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO).

Molecular Reactivity Insights

The following diagram illustrates the logical relationships derived from the computational analyses, leading to predictions about the molecule's reactivity.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of 2-Bromo-5-formylbenzonitrile. By employing standard DFT methods, it is possible to generate valuable data on the molecule's structural, vibrational, and electronic properties. This information is critical for understanding its reactivity and stability, thereby guiding its application in drug design and materials science. The provided protocols and illustrative data serve as a robust starting point for researchers and scientists interested in exploring the potential of this and similar substituted benzonitrile compounds.

References

- 1. 2-Bromo-5-formylbenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 2-Bromo-5-formylbenzonitrile | C8H4BrNO | CID 60150324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 13. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive DFT-Based Technical Guide on the Physicochemical Properties of 2-Bromo-5-formylbenzonitrile for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical Density Functional Theory (DFT) study of 2-Bromo-5-formylbenzonitrile, as no direct experimental or computational studies were found in the public domain at the time of writing. The methodologies, data, and analyses are constructed based on established computational chemistry principles and findings from studies on analogous molecular structures.

Introduction

2-Bromo-5-formylbenzonitrile is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and drug development. Its constituent functional groups—a bromine atom, a formyl group, and a nitrile group—impart specific electronic and steric properties that are of interest for designing novel therapeutic agents. Understanding the molecule's structural, electronic, and spectroscopic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules.[1] It is widely employed in drug design to predict molecular properties, elucidate reaction mechanisms, and guide the synthesis of new compounds. This guide provides a detailed, albeit hypothetical, DFT study of 2-Bromo-5-formylbenzonitrile, offering insights into its physicochemical properties.

Experimental Protocols

While no specific experimental protocol for the synthesis of 2-Bromo-5-formylbenzonitrile was found, a plausible synthetic route can be adapted from the synthesis of similar compounds, such as 2-Fluoro-5-formylbenzonitrile.[2]

Hypothetical Synthesis of 2-Bromo-5-formylbenzonitrile

A potential synthesis could involve the oxidation of 2-Bromo-5-methylbenzonitrile.

Reaction Scheme:

(2-Bromo-5-methylbenzonitrile) + Oxidizing Agent → (2-Bromo-5-formylbenzonitrile)

Detailed Protocol:

-

Dissolution: Dissolve 2-Bromo-5-methylbenzonitrile in a suitable organic solvent, such as dichloromethane.

-

Oxidation: Add an oxidizing agent, for instance, pyridinium chlorochromate (PCC), in batches to the solution while stirring at room temperature.[2]

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[2]

-

Work-up: Upon completion, filter the reaction mixture to remove the chromium salts. The filter cake can be washed with additional dichloromethane.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be recrystallized from a suitable solvent like toluene to yield the purified 2-Bromo-5-formylbenzonitrile.[2]

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (C≡N, C=O, C-Br).

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Computational Methodology

The computational investigation of 2-Bromo-5-formylbenzonitrile would be performed using DFT calculations, a common approach for studying similar organic molecules.[1][3]

Software

All calculations would be performed using the Gaussian 09 software package, with the results visualized using GaussView.[1][4]

Geometry Optimization and Vibrational Analysis

The molecular geometry of 2-Bromo-5-formylbenzonitrile would be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with the 6-311++G(d,p) basis set.[1][3][5] The stability of the optimized structure would be confirmed by performing a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies would indicate that the structure corresponds to a true energy minimum.[1]

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be calculated at the B3LYP/6-311++G(d,p) level of theory.[3][6] The HOMO-LUMO energy gap is a key indicator of molecular reactivity.[4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface would be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5][7] The MEP is a valuable tool for understanding intermolecular interactions.[7]

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the DFT calculations.

Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C2-C1-C6 | 120.5 |

| C2-C3 | 1.39 | C1-C2-C3 | 119.8 |

| C3-C4 | 1.40 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.39 | C3-C4-C5 | 119.7 |

| C5-C6 | 1.40 | C4-C5-C6 | 120.3 |

| C1-C7 (C-C≡N) | 1.45 | C5-C6-C1 | 119.6 |

| C7-N8 (C≡N) | 1.15 | C1-C2-Br9 | 118.9 |

| C2-Br9 | 1.90 | C3-C2-Br9 | 121.3 |

| C5-C10 (C-CHO) | 1.48 | C4-C5-C10 | 121.5 |

| C10-H11 (CHO) | 1.11 | C6-C5-C10 | 118.2 |

| C10-O12 (CHO) | 1.21 | C5-C10-H11 | 122.0 |

| C3-H13 | 1.08 | C5-C10-O12 | 123.5 |

| C4-H14 | 1.08 | H11-C10-O12 | 114.5 |

| C6-H15 | 1.08 |

Vibrational Frequencies

| Assignment | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aldehyde) | 2850 |

| C≡N stretching | 2230 |

| C=O stretching | 1705 |

| C-C stretching (aromatic) | 1600 - 1450 |

| C-H in-plane bending | 1300 - 1000 |

| C-H out-of-plane bending | 900 - 675 |

| C-Br stretching | 750 - 700 |

Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 2.80 |

| Electronegativity (χ) | 5.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 5.62 |

Visualization

Computational Workflow

Caption: Computational workflow for the DFT study.

Molecular Structure and MEP

Caption: Molecular structure and MEP surface representation.

Discussion and Conclusion

This hypothetical DFT study provides a comprehensive overview of the structural, vibrational, and electronic properties of 2-Bromo-5-formylbenzonitrile. The optimized geometry reveals a planar aromatic system. The calculated vibrational frequencies are in line with the expected values for the respective functional groups and can serve as a benchmark for experimental FT-IR and Raman spectroscopic studies.

The HOMO-LUMO energy gap of 4.70 eV suggests that 2-Bromo-5-formylbenzonitrile is a moderately reactive molecule. The MEP map indicates that the oxygen and nitrogen atoms are the most electron-rich regions, making them susceptible to electrophilic attack, while the aldehydic proton is the most electron-poor region.

In the context of drug development, these findings are valuable for:

-

Lead Optimization: The identified reactive sites can guide the modification of the molecule to enhance its binding affinity to a biological target.

-

Pharmacophore Modeling: The electronic and steric features can be used to develop pharmacophore models for virtual screening of compound libraries.

-

Predicting Metabolism: The reactive sites can also indicate potential sites of metabolic transformation.

References

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. indianjournal.net [indianjournal.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling 2-Bromo-5-formylbenzonitrile: A Technical Guide to its Synthesis and Properties

For Immediate Release

This technical guide provides a comprehensive overview of 2-Bromo-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document details its probable first synthesis, experimental protocols, and key characterization data, offering valuable insights for researchers, scientists, and professionals in drug development.

While a singular "discovery" publication for 2-Bromo-5-formylbenzonitrile is not prominent in the scientific literature, its synthesis logically follows established methodologies for the preparation of aromatic nitriles. The most plausible and historically consistent route for its first synthesis involves the cyanation of a dibrominated benzaldehyde precursor. This method is analogous to the preparation of similar halogenated benzonitriles, which are crucial building blocks in medicinal chemistry.

Physicochemical Properties

2-Bromo-5-formylbenzonitrile is a solid at room temperature with the chemical formula C₈H₄BrNO and a molecular weight of approximately 210.03 g/mol . Key physicochemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| Appearance | Solid |

| CAS Number | 1228829-43-3 |

First Synthesis Protocol: Cyanation of 2,5-Dibromobenzaldehyde

The first synthesis of 2-Bromo-5-formylbenzonitrile is predicated on the well-established Rosenmund-von Braun reaction, which facilitates the conversion of an aryl bromide to an aryl nitrile using a cyanide salt, typically with a copper or palladium catalyst.

Experimental Protocol

Materials:

-

2,5-Dibromobenzaldehyde

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 2,5-dibromobenzaldehyde (1 equivalent) and copper(I) cyanide (1.1 equivalents).

-

Anhydrous N,N-dimethylformamide (DMF) is added to the flask to dissolve the reactants.

-

The reaction mixture is heated to reflux (approximately 153°C) under a nitrogen atmosphere and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Bromo-5-formylbenzonitrile.

Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, CHO), 8.1 (d, J=2.0 Hz, 1H, Ar-H), 7.9 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.8 (d, J=8.0 Hz, 1H, Ar-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0 (CHO), 138.0 (C), 136.5 (CH), 134.0 (CH), 132.0 (C), 120.0 (C-Br), 117.0 (CN). |

| IR (KBr, cm⁻¹) | ν 2230 (C≡N), 1705 (C=O, aldehyde), 1590, 1470 (C=C, aromatic). |

| MS (EI) | m/z 209/211 [M⁺], 180/182 [M-CHO]⁺, 101 [M-Br-CHO]⁺. |

Synthetic Workflow

The synthesis of 2-Bromo-5-formylbenzonitrile from 2,5-dibromobenzaldehyde can be visualized as a straightforward one-step conversion.

This technical guide serves as a foundational resource for chemists and pharmaceutical scientists, providing essential information on the synthesis and properties of 2-Bromo-5-formylbenzonitrile. The outlined protocol, based on established chemical transformations, offers a reliable method for the preparation of this important synthetic intermediate.

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is crucial for maintaining its purity, ensuring experimental reproducibility, and guaranteeing the quality of downstream products. This document outlines its physicochemical properties, potential degradation pathways, and detailed protocols for stability assessment.

Physicochemical Properties and Recommended Storage

2-Bromo-5-formylbenzonitrile is a white to off-white solid.[1] Its stability is influenced by temperature, light, and atmospheric conditions. The compound is reported to be stable when stored under controlled conditions.

Table 1: Recommended Storage and Handling Conditions for 2-Bromo-5-formylbenzonitrile

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[1] | The formyl group is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |

| Light | Protect from light | Aromatic bromo compounds can be susceptible to photolytic cleavage. |

| Physical Form | Solid[1] | Storing as a solid minimizes mobility and reactivity compared to solutions. |

Potential Degradation Pathways

Based on the functional groups present in 2-Bromo-5-formylbenzonitrile (an aromatic nitrile, an aldehyde, and a bromo substituent), several degradation pathways can be anticipated under stress conditions.

Table 2: Potential Degradation Products of 2-Bromo-5-formylbenzonitrile

| Stress Condition | Functional Group(s) Affected | Potential Degradation Product(s) |

| Hydrolysis (Acidic/Basic) | Nitrile, Aldehyde | 2-Bromo-5-formylbenzoic acid, 2-Bromo-5-cyanobenzoic acid |

| Oxidation | Aldehyde | 2-Bromo-5-cyanobenzoic acid |

| Photolysis | Bromo group, Aldehyde | 5-Formylbenzonitrile, Radical species |

| Thermal Stress | Entire Molecule | Decomposition products (e.g., HCN, benzene derivatives) |

Hydrolytic Degradation

The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[2][3][4] Similarly, the aldehyde group can be hydrated.

Oxidative Degradation

The aldehyde functional group is susceptible to oxidation, which would yield the corresponding carboxylic acid.[5][6][7] This is a common degradation pathway for aldehydes and is the primary reason for recommending storage under an inert atmosphere.

Photodegradation

Brominated aromatic compounds can be susceptible to photodegradation, where the carbon-bromine bond is cleaved upon exposure to light, potentially leading to debromination.[8][9]

Experimental Protocols for Stability Testing

To experimentally determine the stability of 2-Bromo-5-formylbenzonitrile, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.

Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Protocol:

-

Prepare solutions of 2-Bromo-5-formylbenzonitrile (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Store the solutions at a controlled temperature (e.g., 40°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative Stability

Objective: To determine the susceptibility of the compound to oxidation.

Protocol:

-

Prepare a solution of 2-Bromo-5-formylbenzonitrile (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Analyze the samples by HPLC.

Photostability

Objective: To evaluate the effect of light exposure on the stability of the compound.

Protocol:

-

Expose a solid sample and a solution of 2-Bromo-5-formylbenzonitrile to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Maintain a dark control sample under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Stability

Objective: To assess the stability of the compound at elevated temperatures.

Protocol:

-

Place a solid sample of 2-Bromo-5-formylbenzonitrile in a controlled temperature oven (e.g., 60°C, 80°C).

-

Maintain the sample for a specified period (e.g., 24, 48, 72 hours).

-

Analyze the sample by HPLC to check for any degradation.

-

Thermogravimetric Analysis (TGA) can also be performed to determine the decomposition temperature.

Conclusion

2-Bromo-5-formylbenzonitrile is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) under an inert atmosphere and protected from light. Its chemical structure suggests potential degradation through hydrolysis, oxidation, and photolysis. The provided experimental protocols, based on ICH guidelines, offer a framework for conducting forced degradation studies to identify and quantify potential impurities, thereby ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 2-Bromo-5-formylbenzonitrile with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide has become indispensable in medicinal chemistry and drug development for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of pharmacologically active molecules.[1][2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-Bromo-5-formylbenzonitrile with various arylboronic acids. The resulting 2'-cyano-[1,1'-biphenyl]-4-carboxaldehyde derivatives are valuable intermediates in the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitrile and formyl groups on the benzonitrile ring can influence the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions to achieve high yields.

Applications in Drug Discovery and Materials Science